molecular formula C16H18N4O3 B2838659 1-(7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 361481-27-8

1-(7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B2838659
CAS No.: 361481-27-8
M. Wt: 314.345
InChI Key: LRJYNNMGVQTTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Derivatives

Research has explored the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other heterocyclic derivatives, which share a core resemblance to the specified compound. For instance, Abdel‐Aziz et al. (2008) developed methods for synthesizing various heterocyclic compounds incorporating a thiazolo[3,2-a]benzimidazole moiety, potentially relevant due to the structural analogy with triazolo[1,5-a]pyrimidines. These compounds showed moderate effects against certain bacterial and fungal species, indicating their potential in medicinal chemistry research (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Chemical Characterization and Biological Activities

Another study by Asghari et al. (2016) focused on the synthesis and evaluation of derivatives as potential inhibitors of 15-lipoxygenase, indicating the interest in leveraging such heterocyclic compounds for therapeutic applications. Their research demonstrated the utility of specific synthesized compounds in inhibiting an enzyme implicated in various diseases, highlighting the biological significance of these chemical structures (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).

Potential in Drug Discovery

Further, compounds incorporating pyrimidine and triazole rings, similar to the compound , have been explored for their potential as kinase inhibitors, with some showing comparable potency to known drugs. For example, Shaaban et al. (2011) reported on the synthesis of pyrazolo[1,5-a]pyrimidines evaluated as Aurora-A kinase inhibitors, showcasing the relevance of such compounds in drug discovery and development (Shaaban, Saleh, Mayhoub, & Farag, 2011).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle, preventing the proliferation of cancer cells . The compound’s interaction with CDK2 is likely due to its structural features, including the presence of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This halts DNA replication, preventing the cell from dividing and proliferating . The downstream effect of this is the potential reduction in tumor growth .

Result of Action

The result of the compound’s action is significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound was found to be more efficient under microwave conditions . Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other molecules in the environment.

Properties

IUPAC Name

1-[7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-9-14(10(2)21)15(20-16(19-9)17-8-18-20)11-5-6-12(22-3)13(7-11)23-4/h5-8,15H,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJYNNMGVQTTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.